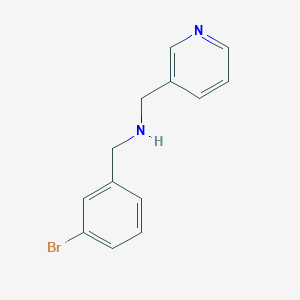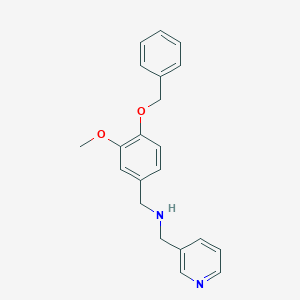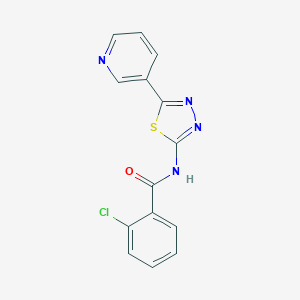![molecular formula C13H18N6O2S2 B470736 N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide CAS No. 666208-61-3](/img/structure/B470736.png)
N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two thiadiazole rings connected by a pentyl chain, with acetamido groups attached to each thiadiazole ring
准备方法
The synthesis of N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of Thiadiazole Rings: The thiadiazole rings are typically synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Acetamido Groups: The acetamido groups are introduced by reacting the thiadiazole intermediates with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Linking the Thiadiazole Rings: The two thiadiazole rings are linked by a pentyl chain through a series of nucleophilic substitution reactions, where the thiadiazole intermediates are reacted with a pentyl halide under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
化学反应分析
N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the acetamido groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido groups can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the acetamido groups can be achieved under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use as therapeutic agents.
Medicine: The compound is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets, such as enzymes and receptors.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and corrosion inhibitors due to their chemical stability and reactivity.
作用机制
The mechanism of action of N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar thiadiazole ring structure but contains a sulfonamide group instead of a pentyl chain.
2-Acetamido-1,3,4-thiadiazole-5-sulfonamide: Another thiadiazole derivative with a sulfonamide group, differing in the position of the acetamido group.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a sulfamoyl group attached to the thiadiazole ring, making it structurally similar but functionally different.
The uniqueness of this compound lies in its dual thiadiazole rings connected by a pentyl chain, which may confer distinct biological and chemical properties compared to other thiadiazole derivatives.
属性
CAS 编号 |
666208-61-3 |
|---|---|
分子式 |
C13H18N6O2S2 |
分子量 |
354.5g/mol |
IUPAC 名称 |
N-[5-[5-(5-acetamido-1,3,4-thiadiazol-2-yl)pentyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H18N6O2S2/c1-8(20)14-12-18-16-10(22-12)6-4-3-5-7-11-17-19-13(23-11)15-9(2)21/h3-7H2,1-2H3,(H,14,18,20)(H,15,19,21) |
InChI 键 |
KJFLZRPVRMQNLA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(S1)CCCCCC2=NN=C(S2)NC(=O)C |
规范 SMILES |
CC(=O)NC1=NN=C(S1)CCCCCC2=NN=C(S2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B470665.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B470682.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B470689.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B470691.png)
![N-mesityl-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B470692.png)
![N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B470694.png)
![2-fluoro-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B470695.png)
![N-(4-acetylphenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B470696.png)
![N-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B470699.png)

![4-[(2-Methoxybenzyl)amino]benzoic acid](/img/structure/B470774.png)
![4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid](/img/structure/B470775.png)
